molecular formula C22H24N4O2S B2892792 2-(4-methylphenyl)-N-[3-(methylsulfanyl)phenyl]-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide CAS No. 1189719-71-8

2-(4-methylphenyl)-N-[3-(methylsulfanyl)phenyl]-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide

Cat. No.: B2892792
CAS No.: 1189719-71-8
M. Wt: 408.52
InChI Key: OUBWCXNASSKHRM-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-N-[3-(methylsulfanyl)phenyl]-3-oxo-1,4,8-triazaspiro[45]dec-1-ene-8-carboxamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-N-[3-(methylsulfanyl)phenyl]-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, introduction of the methylthio and methylphenyl groups, and the final coupling to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-N-[3-(methylsulfanyl)phenyl]-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, halogens (e.g., chlorine, bromine)

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Alcohol

    Substitution: Nitro or halogenated derivatives

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-[3-(methylsulfanyl)phenyl]-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological effect. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methylphenyl)-N-[3-(methylsulfanyl)phenyl]-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide stands out due to its combination of functional groups and spirocyclic structure, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-methylphenyl)-N-(3-methylsulfanylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-15-6-8-16(9-7-15)19-20(27)25-22(24-19)10-12-26(13-11-22)21(28)23-17-4-3-5-18(14-17)29-2/h3-9,14H,10-13H2,1-2H3,(H,23,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBWCXNASSKHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=CC(=CC=C4)SC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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